4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione typically involves the cyclization of o-aminobenzoic acids with carbon monoxide and amines. One efficient method is the Pd(II)-catalyzed [4 + 1 + 1] cycloaddition, which allows for the direct and versatile synthesis of diverse N-substituted quinazoline derivatives . The reaction conditions often include the use of acetonitrile as a solvent, Cu(OAc)2/O2 as the oxidant, and KI as an additive .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can modify the thione group to a thiol or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-diones, while substitution reactions can produce a variety of N-substituted quinazoline derivatives .
Scientific Research Applications
4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can exert its biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diones: These compounds share a similar core structure and exhibit various biological activities.
Quinazolinone derivatives: Known for their wide range of pharmacological properties, including antibacterial and anticancer activities.
Uniqueness
4-((2-(butyl(methyl)amino)ethyl)amino)quinazoline-2(1H)-thione is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the butyl(methyl)amino group can enhance its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-3-4-10-19(2)11-9-16-14-12-7-5-6-8-13(12)17-15(20)18-14/h5-8H,3-4,9-11H2,1-2H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUKYHDSBPWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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